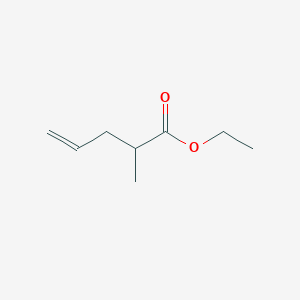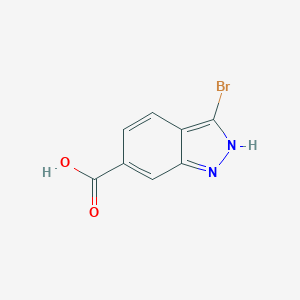
3-Brom-1H-Indazol-6-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of indazole derivatives, including those similar to 3-bromo-1H-indazole-6-carboxylic acid, often involves strategies that allow for the introduction of functional groups at specific positions on the indazole ring. For example, an efficient synthesis of indazole-3-carboxylic acid reported by Ferrari et al. (1989) involves reacting β-acetylphenylhydrazine with chloral hydrate and hydroxylamine hydrochloride in an acidic medium (Ferrari, Ripa, Ripa, & Sisti, 1989). This method showcases a general approach that could be adapted to synthesize 3-bromo-1H-indazole-6-carboxylic acid by incorporating a bromination step.
Molecular Structure Analysis
The molecular structure of indazole derivatives is often elucidated using spectroscopic techniques and crystallography. For instance, Anuradha et al. (2014) characterized the crystal structure of a bromoindazole derivative using FT-IR, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction, providing insights into bond lengths, angles, and the overall molecular geometry (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014). These techniques are essential for understanding the structural features of 3-bromo-1H-indazole-6-carboxylic acid, including the impact of the bromo and carboxylic acid groups on its molecular conformation.
Wissenschaftliche Forschungsanwendungen
Antiviren-Anwendungen
Indazol-Derivate sollen antivirale Aktivitäten besitzen . Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Wirkstoffe berichtet .
Entzündungshemmende Anwendungen
Indazol-Derivate sollen entzündungshemmende Eigenschaften haben . Dies könnte möglicherweise bei der Behandlung von Erkrankungen angewendet werden, die durch Entzündungen gekennzeichnet sind.
Antikrebs-Anwendungen
Indazol-Derivate haben Potenzial in der Krebstherapie gezeigt . Sie könnten bei der Entwicklung neuer Krebstherapien eingesetzt werden.
Anti-mikrobielle Anwendungen
Indazol-Derivate haben antimikrobielle Aktivitäten gezeigt . Dies deutet auf eine mögliche Verwendung bei der Behandlung verschiedener bakterieller Infektionen hin.
Antidiabetische Anwendungen
Indazol-Derivate sollen antidiabetische Eigenschaften haben . Dies könnte möglicherweise bei der Behandlung von Diabetes angewendet werden.
Herbizide Anwendungen
Indazol-Derivate, wie z. B. Indol-3-carbonsäure-Derivate, sollen herbizide Wirkung haben . Sie könnten möglicherweise bei der Entwicklung neuer Herbizide eingesetzt werden.
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 3-Bromo-1H-indazole-6-carboxylic acid and its derivatives could involve further exploration of their anticancer, antiangiogenic, and antioxidant activities . Additionally, the development of novel synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, could be a promising area of research .
Wirkmechanismus
Target of Action
Indazole derivatives have been known to exhibit a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s worth noting that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
Biochemical Pathways
Indazole derivatives have shown potential to inhibit the proangiogenic cytokines associated with tumor development .
Pharmacokinetics
The compound is a solid at ambient temperature , which could influence its bioavailability.
Result of Action
Indazole derivatives have been found to hinder the viability of human cancer cell lines .
Action Environment
The compound is a solid at ambient temperature , which could influence its stability and efficacy.
Eigenschaften
IUPAC Name |
3-bromo-2H-indazole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOJMSAMIIFLSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00600807 |
Source


|
| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114086-30-5 |
Source


|
| Record name | 3-Bromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00600807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)


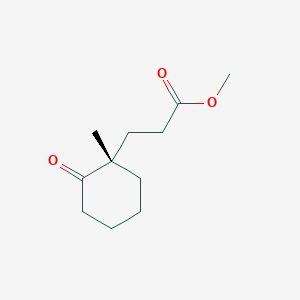

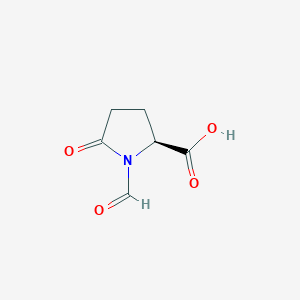
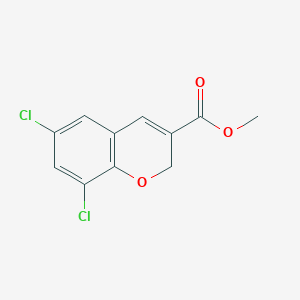
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)


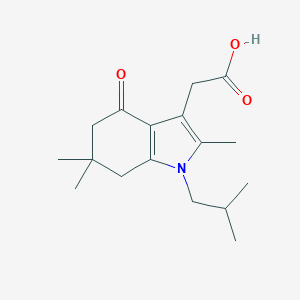
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)

